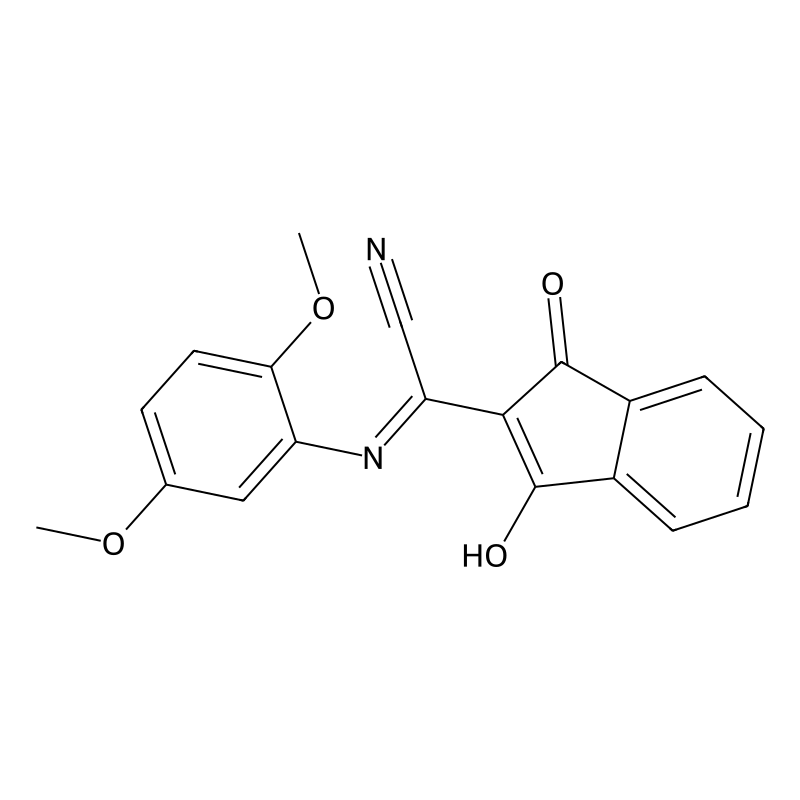2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
The compound 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile is a complex organic molecule characterized by its unique structural features. It consists of a dimethoxy-substituted phenyl group linked to an amino group, which is further connected to an indan-2-ylidene moiety with dioxo functionality. The presence of the nitrile group adds to its chemical diversity and potential reactivity.
- Nucleophilic Additions: The nitrile group can undergo nucleophilic attack, leading to the formation of carboxylic acids or amides.
- Condensation Reactions: The amino group can react with carbonyl compounds to form imines or enamines.
- Cyclization: Under certain conditions, the compound may undergo cyclization reactions, potentially yielding heterocyclic derivatives.
The synthesis of 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile can be achieved through several methods:
- Aldol Condensation: This involves the reaction of 2,5-dimethoxyphenylamine with an appropriate aldehyde or ketone followed by dehydration.
- Cyclization Reactions: Utilizing starting materials like 1,3-dioxoindane and appropriate nitriles can facilitate the formation of the desired compound through cyclization.
- One-Pot Synthesis: Recent methodologies allow for one-pot reactions that streamline the synthesis process and improve yields by combining multiple reaction steps into a single procedure .
This compound's unique structure may lend itself to various applications:
- Pharmaceuticals: Given its potential biological activity, it could be explored as a lead compound for drug development.
- Material Science: The nitrile functionality may be useful in creating polymers or other materials with specific properties.
- Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Interaction studies involving this compound could focus on:
- Binding Affinity: Investigating how well it binds to specific biological targets (e.g., enzymes or receptors).
- Mechanism of Action: Understanding how it exerts its effects at a molecular level could reveal insights into its potential therapeutic uses.
Several compounds share structural similarities with 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-3-cyanoquinoline | Contains a cyano group and amino functionality | Anticancer properties |
| 5-Dimethoxyindole | Indole structure with dimethoxy groups | Neuroprotective effects |
| 4-(Dimethylamino)benzaldehyde | Aldehyde with dimethylamino substituent | Antimicrobial activity |
Uniqueness
The uniqueness of 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile lies in its combination of a dimethoxy-substituted aromatic ring with the indan-2-yielding structure and nitrile functionality. This combination may enhance its reactivity and biological activity compared to simpler analogs.








